molecular formula C14H20BrNO2 B13489291 tert-Butyl 4-bromo-3,5-dimethylbenzylcarbamate

tert-Butyl 4-bromo-3,5-dimethylbenzylcarbamate

Katalognummer: B13489291
Molekulargewicht: 314.22 g/mol
InChI-Schlüssel: UJOHVORDLJLIAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-bromo-3,5-dimethylbenzylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and two methyl groups attached to a benzylcarbamate structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-3,5-dimethylbenzylcarbamate typically involves the reaction of 4-bromo-3,5-dimethylbenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: tert-Butyl 4-bromo-3,5-dimethylbenzylcarbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbamate group into an amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate in aqueous or acidic conditions.

    Reduction: Reagents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Substitution: Formation of new carbamate derivatives with different substituents.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl 4-bromo-3,5-dimethylbenzylcarbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on enzyme activity and protein interactions. It may also serve as a probe to investigate the mechanisms of enzyme inhibition.

Medicine: this compound has potential applications in drug development. Its carbamate structure can be modified to create prodrugs or active pharmaceutical ingredients with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its unique structure allows for the development of materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-bromo-3,5-dimethylbenzylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

  • tert-Butyl 4-bromo-3,5-dimethoxybenzoate
  • tert-Butyl 4-bromo-3-methylbenzylcarbamate
  • tert-Butyl 4-bromo-3,5-dimethylphenylcarbamate

Comparison: tert-Butyl 4-bromo-3,5-dimethylbenzylcarbamate is unique due to the presence of both bromine and tert-butyl groups, which confer specific chemical reactivity and steric properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.

Eigenschaften

Molekularformel

C14H20BrNO2

Molekulargewicht

314.22 g/mol

IUPAC-Name

tert-butyl N-[(4-bromo-3,5-dimethylphenyl)methyl]carbamate

InChI

InChI=1S/C14H20BrNO2/c1-9-6-11(7-10(2)12(9)15)8-16-13(17)18-14(3,4)5/h6-7H,8H2,1-5H3,(H,16,17)

InChI-Schlüssel

UJOHVORDLJLIAW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1Br)C)CNC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.